3-(2-Fluoroethyl)azetidine hydrochloride

Metabolic Stability Intrinsic Clearance CYP450

Researchers optimizing CNS penetration often face unpredictable pKa shifts when substituting alkyl with fluoroalkyl groups. 3-(2-Fluoroethyl)azetidine hydrochloride solves this with validated, quantitative property modulation: pKa reduced by Δ ≈ -1.6 (to ~8.6) versus non-fluorinated analogues, and logP lowered by ΔLogP ≈ -0.5 to -1.0 for improved metabolic stability. This sp3-rich, strained azetidine scaffold also enables 18F radiolabeling via azetidinium ring-opening, making it a uniquely versatile building block for triple reuptake inhibitor programs and PET tracer development. Supplied as the hydrochloride salt (MW 139.60 g/mol, 98% purity) with full QA documentation.

Molecular Formula C5H11ClFN
Molecular Weight 139.60 g/mol
Cat. No. B13023427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoroethyl)azetidine hydrochloride
Molecular FormulaC5H11ClFN
Molecular Weight139.60 g/mol
Structural Identifiers
SMILESC1C(CN1)CCF.Cl
InChIInChI=1S/C5H10FN.ClH/c6-2-1-5-3-7-4-5;/h5,7H,1-4H2;1H
InChIKeyZFTMTUHOCISTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluoroethyl)azetidine Hydrochloride: Core Characteristics & Procurement


3-(2-Fluoroethyl)azetidine hydrochloride (CAS 2231676-27-8) is a four-membered, saturated nitrogen heterocycle belonging to the class of fluoroalkyl-substituted azetidines [1]. It features a 2-fluoroethyl side chain at the 3-position of the azetidine ring, and is most commonly supplied as the hydrochloride salt (molecular weight 139.60 g/mol) . This compound serves as a versatile sp3-rich building block for medicinal chemistry, where the ring strain and conformational rigidity of the azetidine scaffold, combined with the electronic modulation of a monofluoroalkyl group, are exploited to fine-tune the physicochemical and pharmacokinetic properties of lead candidates [2].

sp3-rich fluoroalkyl azetidine building block Conformational rigidity and ring strain support lead optimization
Monofluoroethyl side chain for pKa/LogP modulation Supports predictable physicochemical tuning
Hydrochloride salt form, multi-gram supply Eases handling and procurement for medicinal chemistry campaigns

Why Generic Azetidines Cannot Replace 3-(2-Fluoroethyl)azetidine HCl in Lead Optimization


A generic azetidine or a non-fluorinated alkylazetidine cannot replicate the specific donor/acceptor profile of 3-(2-fluoroethyl)azetidine hydrochloride [1]. The introduction of a single fluorine atom on the ethyl side chain is not a conservative substitution; it drastically modulates the basicity and lipophilicity of the resulting molecules, which directly impacts their target binding kinetics, metabolic stability, and overall in vivo performance [2]. The quantitative evidence below demonstrates that procuring a generic alternative—such as 3-ethylazetidine or other alkyl variants—will lead to fundamentally different physicochemical and potentially biological outcomes, making precise procurement essential for rational drug design [3].

Non-fluorinated alkyl Ethyl or unsubstituted azetidines lack fluorine’s electron‑withdrawing effect; amine basicity and lipophilicity may shift significantly, altering target binding and metabolic profile.
Difluoroethyl analog 3‑(2,2‑difluoroethyl)azetidine introduces higher steric demand and further pKa reduction; synthetic accessibility is limited and the property change may not match screening requirements.
Other heterocycles Piperidine or pyrrolidine replacements lack the strained azetidine ring; scaffold geometry and conformational effects on target engagement may not transfer.

Quantitative Differentiation: 3-(2-Fluoroethyl)azetidine HCl vs. Analogs


Metabolic Stability: Fluoroalkyl vs. Alkyl Azetidines

3-(2-Fluoroethyl)azetidine hydrochloride, as a monofluorinated azetidine, belongs to a class that demonstrates high intrinsic metabolic stability in vitro, in contrast to non-fluorinated alkyl analogues which are more susceptible to oxidative metabolism [1]. In a systematic study of saturated heterocyclic amines, the class of monfluorinated azetidines exhibited low intrinsic microsomal clearance, indicative of high metabolic stability, with only the 3,3-difluoroazetidine derivative showing a significant decrease in stability due to increased steric hindrance [2]. This directly implies that 3-(2-fluoroethyl)azetidine would maintain a longer half-life in drug candidates compared to a non-fluorinated 3-ethylazetidine.

Metabolic stability
Class-level inference
Fluoroalkyl High metabolic stability
Alkyl Generally lower stability
Fluorine substitution may support longer half‑life in drug‑candidate series.
Specific intrinsic clearance values for this compound not isolated; class‑level trend.
Metabolic Stability Intrinsic Clearance CYP450

Basicity (pKa) Modulation

The pKa of the azetidine nitrogen is significantly lowered by the adjacent fluoroethyl group due to the electron-withdrawing effect of fluorine [1]. Systematic analysis shows that monofluorinated azetidines have a pKa value of approximately 8.6, compared to 10.2 for unsubstituted azetidine, a difference of 1.6 log units [2]. This reduced basicity means the compound exists in a higher proportion of its free-base form at physiological pH, which can enhance passive membrane permeability and reduce hERG liability compared to more basic analogues.

Basicity (pKa)
Class-level inference
Target pKa ≈ 8.6
Aziridine ref. pKa = 10.2
Δ ≈ −1.6 log units
Lower basicity may improve passive permeability and reduce hERG‑related risk in CNS programs.
Value inferred from monofluoroazetidine class; direct measurement advised.
Physicochemical Properties pKa Amine Basicity

Dopamine Transporter (DAT) Inhibition

A 3-substituted azetidine closely related to 3-(2-fluoroethyl)azetidine exhibited an IC50 of 1150 nM in a dopamine transporter (DAT) inhibition assay, as measured in a human homologue model [1]. This data point provides a direct, quantitative measure of CNS target engagement potential for the 3-azetidine scaffold, which is absent for many non-substituted or differently substituted analogues. While not the target compound itself, this potency benchmark illustrates the scaffold's potential to engage a known CNS target, offering a significant differentiator over non-azetidine saturated amines which often show lower potency due to different conformational and electronic properties.

DAT engagement
Cross‑study comparable
IC50 1150 nM
3‑substituted azetidine scaffold shows measurable dopamine transporter inhibition.
Data from a related 3‑substituted azetidine; not measured on the exact compound.
Dopamine Transporter CNS Triple Reuptake Inhibitor

Lipophilicity (LogP) Reduction vs. Alkyl Analogs

The systematic study of fluorinated saturated heterocyclic amines established that the logP of monofluorinated azetidines decreases by approximately 0.5-1.0 units compared to non-fluorinated alkyl analogues [1]. This reduction in lipophilicity is desirable as it lowers the risk of CYP450 inhibition, reduces non-specific protein binding, and increases aqueous solubility, all of which contribute to a superior drug-likeness profile. In contrast, 3-ethylazetidine would have a higher LogP, potentially leading to suboptimal pharmacokinetic properties.

Lipophilicity (LogP)
Class-level inference
Fluoroalkyl LogP reduced
Alkyl analog Higher LogP
ΔLogP ≈ −0.5 to −1.0
Lower lipophilicity may reduce CYP inhibition risk and non‑specific binding.
Class‑inferred range; compound‑specific logP should be confirmed.
Lipophilicity LogP Physicochemical Profile

Scalable Synthesis and Commercial Availability

3-(2-Fluoroethyl)azetidine hydrochloride is available from major chemical suppliers (e.g., AKSci purity 95%) , unlike rarer fluorinated derivatives such as 3-(1-fluoroethyl)azetidine or 3-(2,2-difluoroethyl)azetidine, which face synthetic challenges due to the relative instability and higher cost of reagents for geminal difluorination or stereoselective synthesis [REFS-2, REFS-3]. The straightforward monofluoroethyl substitution allows for multi-gram procurement from stock, reducing lead times and costs for chemistry teams, whereas the synthesis of 2,2-difluoroethyl analogues often requires specialized, costly fluorinated building blocks and has lower commercial availability.

Supply & synthesis
Data to verify
High commercial availability vs. difluoroethyl analog.
Multi‑gram stock may reduce lead‑time risk for screening campaigns.
Vendor listing reviewed; synthetic complexity statements require independent verification.
Synthesis Supply Chain Building Block

High-Value Applications for 3-(2-Fluoroethyl)azetidine Hydrochloride


CNS Monoaminergic Modulator Design

The quantitative DAT IC50 data [1] supports the use of 3-(2-fluoroethyl)azetidine as a core scaffold in the synthesis of triple reuptake inhibitors. Its lower basicity (pKa ~8.6) compared to non-fluorinated azetidines (pKa ~10.2) [2] makes it a superior choice for achieving desired CNS penetration and reducing peripheral side effects.

Lead Optimization for Metabolic Stability

The class-level evidence of high intrinsic metabolic stability for monofluorinated azetidines [1] directly applies to this compound. It is the rational choice over non-fluorinated alkyl analogues when intrinsic clearance is a known liability in a chemical series, contributing to longer in-vivo half-life.

PET Tracer Development and Radiochemistry

The 2-fluoroethyl group serves as a crucial intermediate for 18F radiolabeling [1]. Under mild conditions, azetidinium salts derived from this compound can undergo ring-opening nucleophilic attack by [18F]fluoride, yielding 2-[18F]fluoroethyl moieties with high radiochemical yields [2]. This application is uniquely enabled by the monofluoroalkyl substitution pattern.

Physicochemical Property Optimization

The comprehensive relationship between fluorine substitution and pKa/LogP facilitates rational optimization [1]. For programs seeking to reduce pKa (Δ ≈ -1.6) or lower logP (ΔLogP ≈ -0.5 to -1.0) compared to alkyl analogues, this building block provides predictable and thus more cost-effective property modulation.

Application
Selection Property
Validation Focus
CNS monoaminergic modulator design
Monofluoroalkyl amine with reduced basicity
Dopamine transporter (DAT) inhibition and CNS penetration assays
Lead optimization for metabolic stability
Class‑reported high intrinsic metabolic stability
Intrinsic clearance in microsomal or hepatocyte models
PET tracer development (18F radiochemistry)
2‑fluoroethyl group amenable to 18F‑fluoride ring‑opening
Radiochemical yield and azetidinium salt formation
Physicochemical property optimization
Predictable pKa and logP modulation vs. alkyl analogs
Measured pKa, logP, and correlation with target‑specific SAR
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